molecular formula C9H15ClN4O B13479309 3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide

3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide

Cat. No.: B13479309
M. Wt: 230.69 g/mol
InChI Key: BNILTHYZMUQVHH-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide is a synthetic organic compound with the molecular formula C8H13ClN4O and a molecular weight of 216.67 g/mol This compound is characterized by the presence of a pyrazole ring substituted with a chloro and a methyl group, and an amide group attached to a methylamino-propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide typically involves the following steps :

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 4-chloro-3-methyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the Amide Group: The pyrazole derivative is then reacted with 2-methyl-2-(methylamino)propanamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide has several scientific research applications :

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide involves its interaction with specific molecular targets and pathways . The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of a methylamino-propanamide chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H15ClN4O

Molecular Weight

230.69 g/mol

IUPAC Name

3-(4-chloro-3-methylpyrazol-1-yl)-2-methyl-2-(methylamino)propanamide

InChI

InChI=1S/C9H15ClN4O/c1-6-7(10)4-14(13-6)5-9(2,12-3)8(11)15/h4,12H,5H2,1-3H3,(H2,11,15)

InChI Key

BNILTHYZMUQVHH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)CC(C)(C(=O)N)NC

Origin of Product

United States

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